Benzylchlorodimethylsilane
Overview
Description
Benzylchlorodimethylsilane is an organosilicon compound with the chemical formula C₉H₁₃ClSi. It is a colorless to almost colorless liquid that is sensitive to moisture and reacts rapidly with water and protic solvents . This compound is used in various chemical syntheses and industrial applications due to its unique properties.
Mechanism of Action
Mode of Action
As a reagent, Benzylchlorodimethylsilane interacts with other compounds to facilitate chemical transformations. It is often used in the preparation of other compounds, such as silyl enynes and silylbissulfides . The exact mode of action depends on the specific reaction it is used in.
Biochemical Pathways
Its role is primarily in synthetic chemistry where it is used to prepare other compounds .
Result of Action
The result of this compound’s action is the formation of new compounds. For example, it can be used to prepare a ferrocene-based mesoporous catalyst, applicable in the oxidation of styrene . It can also be used to prepare silylbissulfide named 3-(benzyldimethylsilyl)-1,3-bis(phenylthio)-1-propene .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylchlorodimethylsilane can be synthesized through the reaction of benzyl chloride with dimethylchlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows: [ \text{C₆H₅CH₂Cl} + \text{(CH₃)₂SiCl₂} \rightarrow \text{C₆H₅CH₂Si(CH₃)₂Cl} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors that can handle the corrosive nature of the reactants and products. The product is then purified through distillation to achieve the desired purity level .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as alcohols, amines, or thiols.
Oxidation Reactions: It can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products:
Substitution: Formation of benzyl-substituted silanes.
Oxidation: Formation of silanols or siloxanes.
Scientific Research Applications
Benzylchlorodimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds. It is also used in the preparation of silyl enynes and silylbissulfides.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials, adhesives, and sealants
Comparison with Similar Compounds
Chlorodimethylphenylsilane: Similar in structure but with a phenyl group instead of a benzyl group.
Chlorodimethylsilane: Lacks the benzyl group, making it less reactive in certain substitution reactions.
Chlorodimethylvinylsilane: Contains a vinyl group, which imparts different reactivity compared to the benzyl group.
Uniqueness: Benzylchlorodimethylsilane is unique due to the presence of the benzyl group, which enhances its reactivity in nucleophilic substitution reactions.
Properties
IUPAC Name |
benzyl-chloro-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClSi/c1-11(2,10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHNFDUSOVXXOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062012 | |
Record name | Silane, chlorodimethyl(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1833-31-4 | |
Record name | [(Chlorodimethylsilyl)methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1833-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, ((chlorodimethylsilyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001833314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, [(chlorodimethylsilyl)methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, chlorodimethyl(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzylchlorodimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benzylchlorodimethylsilane contribute to the synthesis of organometallic compounds like [(Benzyldimethylsilyl)tetramethylcyclopentadienyl]thallium(I)?
A1: this compound acts as a crucial reagent in a multi-step synthesis. First, it reacts with (tetramethylcyclopentadienyl)lithium (1) to form (benzyldimethylsilyl)tetramethylcyclopentadiene (3). This newly formed compound (3) then reacts with thallium ethoxide (TIOC2H5) (4) to yield the desired organometallic compound, [(Benzyldimethylsilyl)tetramethylcyclopentadienyl]thallium(I) (6) []. This reaction highlights the utility of this compound in introducing specific silyl groups into cyclopentadienyl ligands, ultimately leading to the formation of novel organometallic complexes.
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